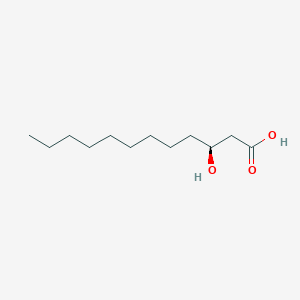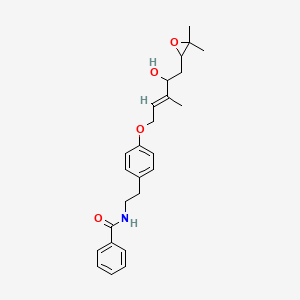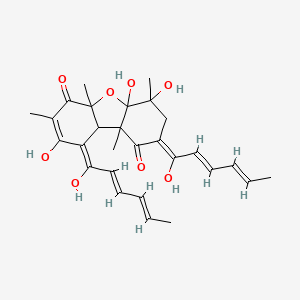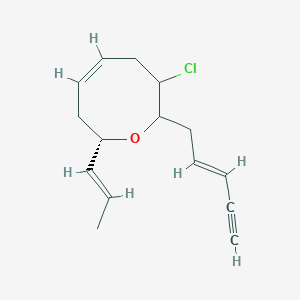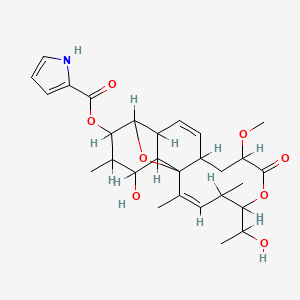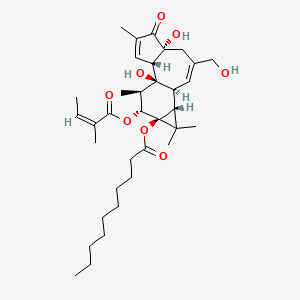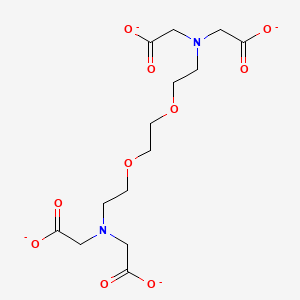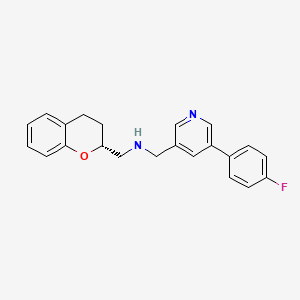
Sarizotan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Sarizotan primarily targets the Dopamine D2 receptor and the 5-hydroxytryptamine receptor 1A (5-HT1A) . The Dopamine D2 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase . The 5-HT1A receptor is a subtype of the serotonin receptor, which is a target for several antipsychotic and antidepressant medications .
Mode of Action
This compound acts as a partial agonist at the Dopamine D2 receptor and a ligand at the Dopamine D3 receptor . It also acts as an agonist at the 5-HT1A receptor . By binding to these receptors, this compound modulates the neurotransmission of dopamine and serotonin, two key neurotransmitters involved in a variety of physiological functions including mood regulation, reward, and motor control .
Biochemical Pathways
It is known that this compound’s action on the dopamine d2 and 5-ht1a receptors influences the dopaminergic and serotonergic pathways, which play crucial roles in the pathophysiology of several neurological and psychiatric disorders .
Pharmacokinetics
This compound is rapidly absorbed with group-median times to reach maximum concentration (tmax) ranging from 0.5 -2.25 hours after single doses and during steady state . The maximum plasma concentration (Cmax) and tmax were slightly dependent on formulation and food intake, whereas the area under the curve (AUC) was unaffected by these factors . The pharmacokinetics of this compound were dose-proportional and time-independent for the dose range 0.5 -25 mg . The drug was well-tolerated by healthy subjects up to a single dose of 20 mg .
Result of Action
This compound has shown antipsychotic effects and efficacy in reducing dyskinesias resulting from long-term anti-Parkinsonian treatment with levodopa . It has also been associated with a 70 to 85% reduction of apnoeas and hyperventilation episodes in preclinical testing .
Biochemische Analyse
Biochemical Properties
Sarizotan plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors . These interactions lead to the modulation of neurotransmitter release, particularly serotonin and dopamine, which are crucial for maintaining normal brain function. This compound’s binding to these receptors results in the inhibition of cyclic AMP (cAMP) production and the modulation of ion channel activity, which ultimately affects neuronal excitability and neurotransmission .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s activation of serotonin 5-HT1A receptors leads to the inhibition of adenylate cyclase, reducing cAMP levels and subsequently decreasing protein kinase A (PKA) activity . This modulation of the cAMP-PKA pathway affects the expression of genes involved in neurotransmitter synthesis, release, and reuptake. Additionally, this compound’s antagonism of dopamine D2 receptors influences dopaminergic signaling, which is essential for motor control and emotional regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin 5-HT1A and dopamine D2 receptors. As a serotonin 5-HT1A receptor agonist, this compound binds to the receptor and activates it, leading to the inhibition of adenylate cyclase and a decrease in cAMP levels . This results in reduced PKA activity and subsequent changes in gene expression and ion channel activity. As a dopamine D2 receptor antagonist, this compound binds to the receptor and prevents its activation by dopamine, thereby modulating dopaminergic signaling . These combined actions contribute to this compound’s therapeutic effects in reducing dyskinesias and exhibiting antidepressant-like properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated that this compound maintains its efficacy in reducing dyskinesias and improving motor function in animal models of Parkinson’s disease . Additionally, chronic administration of this compound has been associated with sustained antidepressant-like effects and increased cell proliferation in specific brain regions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-ADHD effects, reducing impulsivity and improving attention in juvenile rats . Higher doses are required to achieve significant antidyskinetic effects in models of Parkinson’s disease . Toxic or adverse effects have been observed at high doses, including sedation and motor impairment . These findings highlight the importance of optimizing this compound dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is metabolized by cytochrome P450 (CYP) isoenzymes, primarily CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . The main metabolic pathways involve the formation of two minor hydroxylated metabolites (EMD 148107 and EMD 329989) and a major N-dealkylation product (EMD 50929) . These metabolic pathways are essential for the clearance of this compound from the body and can influence its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high affinities for serotonin 5-HT1A receptors and dopamine D2 receptors, which facilitate its localization to specific brain regions involved in motor control and emotional regulation . This compound’s distribution is influenced by its binding to transporters and binding proteins, which can affect its localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with serotonin 5-HT1A and dopamine D2 receptors. These receptors are predominantly located in the cell membrane, where this compound exerts its effects by modulating receptor activity and downstream signaling pathways . Additionally, this compound’s localization to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, may be influenced by targeting signals and post-translational modifications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Sarizotan umfasst mehrere wichtige Schritte. Das Ausgangsmaterial ist typischerweise ein Chromanderivat, das eine Reihe von Reaktionen durchläuft, um die endgültige Verbindung zu bilden. Der Syntheseweg beinhaltet:
Bildung des Chromanrings: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers unter sauren oder basischen Bedingungen.
Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet die Verwendung eines fluorierten Benzolderivats, das durch eine nucleophile Substitutionsreaktion eingeführt wird.
Bildung des Pyridinrings: Dies wird durch eine Reihe von Kondensationsreaktionen erreicht, die häufig die Verwendung von Pyridinderivaten und geeigneten Katalysatoren beinhalten.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Chroman- und Pyridinderivate zur Bildung von this compound.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sarizotan durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, was zu verschiedenen Analogen führt.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind bei der Modifikation der Struktur von this compound üblich.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig für Reduktionsreaktionen verwendet.
Substitutionsreagenzien: Halogenierte Verbindungen und starke Basen oder Säuren werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Medizin: this compound hat sich bei der Behandlung der Parkinson-Krankheit als vielversprechend erwiesen, indem es Dyskinesien reduziert und die Motorik verbessert.
Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch seine Wirkung auf Serotonin- und Dopaminrezeptoren aus. Es wirkt als Agonist an Serotonin-5-HT1A-Rezeptoren und als partieller Agonist an Dopamin-D2-ähnlichen Rezeptoren. Diese duale Wirkung trägt zur Modulation der Neurotransmitterfreisetzung und Rezeptoraktivität bei, was zu seinen antipsychotischen und antidyskinetischen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Sarizotan wird oft mit anderen Verbindungen verglichen, die auf Serotonin- und Dopaminrezeptoren abzielen, wie z. B.:
Osemozotan: Ein weiterer 5-HT1A-Rezeptoragonist mit ähnlichen pharmakologischen Eigenschaften.
Piclozotan: Ein selektiver 5-HT1A-Rezeptoragonist, der zur Behandlung von Angstzuständen und Depressionen eingesetzt wird.
Die einzigartige Kombination der Aktivität von Serotonin- und Dopaminrezeptoren von this compound unterscheidet es von diesen Verbindungen und macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen .
Eigenschaften
IUPAC Name |
1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMQJUJWSFOLY-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351862-32-3 | |
| Record name | Sarizotan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351862-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarizotan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351862323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarizotan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06454 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SARIZOTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467LU0UCUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
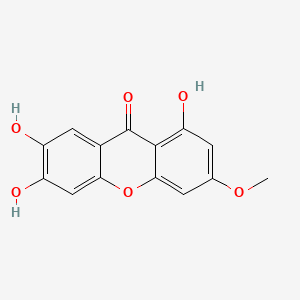
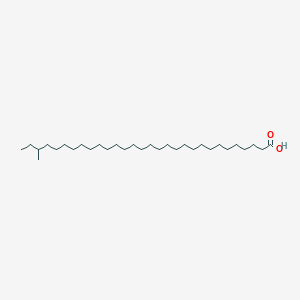
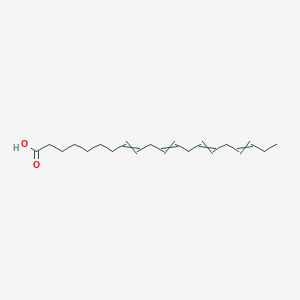

![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)
